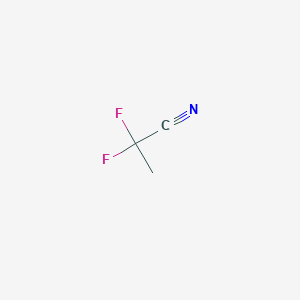

2,2-Difluoropropanenitrile

Description

Overview of Fluorinated Nitriles as Essential Synthetic Intermediates

Nitriles, organic compounds containing a cyano (-C≡N) functional group, are well-established as versatile intermediates in organic synthesis. numberanalytics.com The cyano group's unique electronic structure, with a nucleophilic nitrogen atom and an electrophilic carbon center, allows for a wide array of chemical transformations. nih.gov It can be converted into various other functional groups such as amines, carboxylic acids, and aldehydes, making nitriles a cornerstone in the construction of complex molecules. numberanalytics.com

The addition of fluorine atoms to the nitrile scaffold further enhances their utility. Fluorinated nitriles are increasingly recognized for their role in creating advanced materials and specialty chemicals. researchgate.net For instance, their unique properties, such as high electrochemical stability and non-flammability, have led to their investigation as components of high-voltage electrolytes for lithium-ion batteries. researchgate.net The presence of fluorine can influence the reactivity and binding affinity of the molecule to specific enzymes or receptors, opening avenues for its use in medicinal chemistry.

The Unique Position of 2,2-Difluoropropanenitrile in Contemporary Organic Synthesis

This compound, with its distinct geminal difluoro substitution adjacent to the nitrile group, holds a special place in modern organic synthesis. This structural motif makes it a valuable building block for creating more complex, fluorinated organic molecules. The presence of the two fluorine atoms on the alpha-carbon significantly influences the reactivity of the nitrile group and the adjacent methyl group, offering synthetic pathways that are not readily accessible with non-fluorinated analogues.

One of the key areas where this compound and related structures are gaining prominence is in the synthesis of compounds with all-carbon quaternary centers, which are of significant interest in medicinal and materials chemistry. acs.org The difluoromethyl group is a bioisostere for other functional groups and can enhance the metabolic stability and binding affinity of drug candidates. Research has shown that difluoromethylation on the sp3 carbon of various nitrile compounds can lead to the formation of valuable difluoromethylated products. acs.org

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₃H₃F₂N |

| Molecular Weight | 91.06 g/mol cymitquimica.com |

| Physical State | Liquid cymitquimica.com |

Current Research Trajectories and Identified Knowledge Gaps Pertaining to this compound

Current research on this compound is multifaceted, exploring its potential in various scientific domains. One significant trajectory is its application in medicinal chemistry, with studies investigating its potential as an antimicrobial and antitumor agent. The nitrile group can undergo nucleophilic addition reactions, potentially modulating biological pathways.

Another major research thrust is in materials science, particularly in the development of safer and more efficient energy storage devices. The use of fluorinated nitriles, including derivatives of this compound, as non-flammable and high-voltage electrolytes for lithium-ion batteries is an active area of investigation. researchgate.net

Despite the growing interest, there remain identifiable knowledge gaps. A primary challenge is the optimization of synthetic routes to produce this compound with high yield and purity. While methods like the reaction of 2,2-difluoropropane (B1294401) with a nitrile source are known, refining these processes for scalability and cost-effectiveness is crucial for its wider application.

Furthermore, a deeper understanding of the reaction mechanisms involving this compound is needed. This includes a more thorough exploration of its oxidation, reduction, and substitution reactions to fully harness its synthetic potential. While its potential biological activity has been noted, comprehensive studies to elucidate its mechanism of action and identify specific molecular targets are still required to translate its promise into tangible applications in drug discovery. The general challenge in knowledge acquisition, where increasing information flow does not always lead to widespread understanding, also applies here, highlighting the need for focused research to bridge these gaps. researchgate.net

Structure

3D Structure

Propriétés

IUPAC Name |

2,2-difluoropropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3F2N/c1-3(4,5)2-6/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYWQXEUNSACTBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#N)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30617524 | |

| Record name | 2,2-Difluoropropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30617524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

91.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49781-49-9 | |

| Record name | 2,2-Difluoropropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30617524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-Dilfuoropropionitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformation Studies of 2,2 Difluoropropanenitrile

Fundamental Reaction Pathways of 2,2-Difluoropropanenitrile

The reactivity of this compound is largely dictated by the presence of the nitrile group and the two fluorine atoms on the adjacent carbon. These features allow for a variety of chemical transformations.

Oxidative Transformations and Formation of Oxidized Derivatives

The oxidation of this compound can lead to the formation of corresponding acids or other oxidized derivatives. Common oxidizing agents such as potassium permanganate (B83412) and chromium trioxide can be employed for these transformations. The reaction typically involves the conversion of the nitrile group into a carboxylic acid, yielding difluoropropanoic acid.

The selective oxidation of nitriles, especially in the presence of other functional groups, is a critical area of research. For instance, studies on the oxidation of similar fluorinated compounds have explored various catalytic systems. The oxidation of 5-hydroxymethylfurfural (B1680220) (HMF), a related platform molecule, to 2,5-furandicarboxylic acid (FDCA) has been extensively studied using catalysts like platinum supported on activated carbon. biointerfaceresearch.com This process often proceeds through several oxidized intermediates, such as 5-formyl-2-furancarboxylic acid (FFCA) and 2,5-diformylfuran (DFF). biointerfaceresearch.comresearchgate.net These studies provide insights into the potential pathways for the controlled oxidation of this compound to various oxidized derivatives.

Table 1: Oxidative Transformations of Nitriles

| Starting Material | Oxidizing Agent/Catalyst | Major Product(s) | Reference |

|---|---|---|---|

| This compound | Potassium permanganate, Chromium trioxide | Difluoropropanoic acid | |

| 5-Hydroxymethylfurfural (HMF) | Platinum on activated carbon | 2,5-Furandicarboxylic acid (FDCA), 5-Formyl-2-furancarboxylic acid (FFCA) | biointerfaceresearch.com |

| HMF | Au/TiO2 | 5-(Hydroxymethyl)-2-furancarboxylic acid (HMFCA), FDCA | researchgate.net |

Reductive Conversions of the Nitrile Group to Primary Amines

The nitrile group in this compound can be reduced to a primary amine, forming 2,2-difluoropropylamine. This transformation is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. chemguide.co.uk The reduction with LiAlH₄ is generally carried out in an ether solvent, followed by an acidic workup. chemguide.co.uk

Catalytic hydrogenation, using catalysts such as palladium, platinum, or nickel, offers an alternative route. chemguide.co.uksavemyexams.com This method involves reacting the nitrile with hydrogen gas at elevated temperature and pressure. chemguide.co.uk The development of efficient and selective catalysts for nitrile reduction is an active area of research. For example, a polysilane/SiO₂-supported palladium catalyst has been shown to be effective for the continuous-flow hydrogenation of various nitriles to primary amines under mild conditions. nih.gov

The resulting 2,2-difluoropropylamine and its hydrochloride salt are valuable intermediates in the synthesis of pharmaceuticals and specialty chemicals due to their unique chemical reactivity. echemi.com

Table 2: Reductive Conversion of Nitriles to Primary Amines

| Nitrile Substrate | Reducing Agent/Catalyst | Product | Key Findings | Reference |

|---|---|---|---|---|

| Ethanenitrile | LiAlH₄ in diethyl ether | Ethylamine | Standard laboratory procedure for nitrile reduction. | chemguide.co.uk |

| Various aromatic and aliphatic nitriles | Polysilane/SiO₂-supported Pd | Corresponding primary amines | High yields and catalyst remains active for over 300 hours. | nih.gov |

| This compound | LiAlH₄ or H₂/metal catalyst | 2,2-Difluoropropylamine | General methods applicable to fluorinated nitriles. |

Nucleophilic Substitution Reactions Targeting Fluorine Atoms

The fluorine atoms in this compound can undergo nucleophilic substitution, although the strong carbon-fluorine bond generally makes this challenging. Such reactions typically require strong nucleophiles and specific reaction conditions. The success of nucleophilic substitution depends on the nature of the nucleophile and the stability of the resulting product. chembam.comweebly.com

In nucleophilic substitution reactions, an electron-rich nucleophile attacks an electron-deficient carbon atom, leading to the displacement of a leaving group. chembam.comchemguide.co.uk In the case of this compound, the fluorine atoms would act as leaving groups. The reaction mechanism can be either Sₙ1, proceeding through a carbocation intermediate, or Sₙ2, involving a single transition state. weebly.comchemguide.co.uk The specific pathway is influenced by the structure of the substrate and the reaction conditions. chemguide.co.uk

Advanced Synthetic Transformations Involving this compound

Beyond fundamental reactions, this compound can participate in more complex, metal-catalyzed transformations, enabling the construction of intricate molecular structures.

Palladium-Catalyzed Cross-Coupling Methodologies for Aryl/Heteroaryl Attachment

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. unibo.itnih.gov These reactions can be applied to attach aryl or heteroaryl groups to the carbon backbone of this compound. The arylation of α,α-difunctionalized carbonyl compounds, including esters and amides, has been successfully demonstrated using palladium catalysts. nih.gov These methodologies often employ specific phosphine (B1218219) ligands to facilitate the reaction. nih.govrsc.org

The mechanism of these cross-coupling reactions typically involves an oxidative addition, transmetalation, and reductive elimination sequence. uwindsor.ca Research has shown that the electronic and steric properties of both the palladium catalyst and the substrates significantly influence the reaction outcome. nih.gov While direct palladium-catalyzed cross-coupling of this compound is a developing area, related transformations provide a strong basis for its potential application. For instance, copper-mediated cyanodifluoromethylation of aryl iodides has been reported, showcasing the utility of related fluorinated building blocks in cross-coupling reactions. researchgate.net

Table 3: Palladium-Catalyzed Cross-Coupling Reactions

| Substrate | Coupling Partner | Catalyst System | Product | Reference |

|---|---|---|---|---|

| α,α-Difluoroesters | Aryl halides | Palladium and Xantphos | α-Aryl-α,α-difluoroesters | nih.gov |

| Terminal acetylenes | Aryl/alkyl halides | Palladium(II) acetate/phosphine ligands | Aryl/alkyl substituted acetylenes | unibo.it |

| (Hetero)aryl iodides | TMSCF₂CN | Copper-based catalyst | (Hetero)aryl-CF₂CN | researchgate.net |

Cycloaddition Reactions in the Construction of Complex Molecular Architectures

Cycloaddition reactions are a class of chemical reactions in which two or more unsaturated molecules combine to form a cyclic adduct. wikipedia.orgiupac.org These reactions are highly valuable for the construction of complex molecular architectures. nih.govrsc.orgnih.gov this compound, with its nitrile group, can potentially participate in cycloaddition reactions, such as the [2+2+2] cycloaddition. rsc.orguwindsor.ca

In a [2+2+2] cycloaddition, three unsaturated components, which can include alkynes and nitriles, combine to form a six-membered ring. rsc.org This type of reaction is often catalyzed by transition metal complexes. uwindsor.ca For instance, fluorinated nitrile imines have been shown to undergo (3+2)-cycloaddition reactions with chalcones to form trifluoromethylated pyrazoles, demonstrating the utility of fluorinated nitriles in constructing heterocyclic systems. acs.orgnih.gov The regioselectivity and stereoselectivity of these reactions are crucial for synthesizing well-defined complex molecules. nih.gov

The ability to incorporate the difluoromethylnitrile moiety into cyclic structures through cycloaddition opens up avenues for creating novel compounds with potential applications in medicinal chemistry and materials science.

Transition Metal-Catalyzed [2+2+2] Cycloadditions

Transition metal-catalyzed [2+2+2] cycloaddition reactions represent a powerful and atom-economical method for the construction of six-membered carbo- and heterocyclic systems. nih.gov This strategy allows for the formation of multiple carbon-carbon bonds in a single step, leading to highly functionalized cyclic molecules. nih.gov Various transition metals, including cobalt, nickel, ruthenium, rhodium, and iridium, have been shown to catalyze these transformations, which can involve a range of unsaturated substrates like alkynes, alkenes, and nitriles. nih.govbenthamscience.comuwindsor.capsu.edu

While direct studies on the participation of this compound in transition metal-catalyzed [2+2+2] cycloadditions are not extensively detailed in the provided search results, the general reactivity of nitriles in such reactions suggests its potential. Nitriles are known to participate in these cycloadditions to form pyridine (B92270) derivatives. psu.edu The strong electron-withdrawing nature of the two fluorine atoms in this compound could influence its reactivity and the stability of the resulting metallacyclic intermediates, potentially impacting reaction outcomes and selectivity.

A general representation of a transition metal-catalyzed [2+2+2] cycloaddition involving a nitrile is depicted below:

Scheme 1: General Scheme of Transition Metal-Catalyzed [2+2+2] Cycloaddition Involving a Nitrile![Scheme 1: General Scheme of Transition Metal-Catalyzed [2+2+2] Cycloaddition Involving a Nitrile](https://i.imgur.com/8g7hJ3L.png)

This reaction typically involves the coordination of two alkyne molecules and one nitrile molecule to a transition metal center, followed by oxidative coupling to form a metallacyclopentadiene intermediate. Subsequent insertion of the nitrile leads to the formation of a six-membered metallacycle, which then undergoes reductive elimination to afford the pyridine product and regenerate the active catalyst.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for β-Amino Nitriles

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," prized for its high efficiency, reliability, and broad functional group tolerance. rsc.orgorganic-chemistry.org This reaction facilitates the formation of 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and organic azides. organic-chemistry.orgnih.gov The active catalyst is a copper(I) species, which can be generated in situ from copper(II) salts with a reducing agent like sodium ascorbate, or from copper(I) salts directly. organic-chemistry.orgnih.gov

While direct examples involving this compound are not explicitly detailed, the synthesis of β-amino nitriles can be envisioned through a multi-step sequence that incorporates the CuAAC reaction. For instance, a propargyl group could be introduced at the α-position to the nitrile, followed by a CuAAC reaction with an azide (B81097) to form a triazole-containing nitrile. Subsequent reduction of the nitrile and other functional group manipulations could lead to the desired β-amino nitrile structure.

The synthesis of functionalized 2,3-diaminopropylphosphonates has been achieved through a regioselective aziridine (B145994) ring-opening with trimethylsilyl (B98337) azide, followed by reduction. mdpi.com This highlights the utility of azides in synthesizing amino functionalities.

Table 1: Examples of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions

| Alkyne | Azide | Catalyst System | Product | Ref |

| Phenylacetylene | Benzyl (B1604629) azide | [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ | 1-Benzyl-4-phenyl-1H-1,2,3-triazole | csic.es |

| Hex-1-yne | Benzyl azide | [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ | 1-Benzyl-4-butyl-1H-1,2,3-triazole | csic.es |

| Propargyl-functionalized scaffold | Various organic azides | CuSO₄·5H₂O, sodium ascorbate | Triazole-functionalized products | nih.gov |

Heterocyclization Reactions of 3-Amino-2,2-Difluoropropanenitriles

The presence of both an amino group and a nitrile group in 3-amino-2,2-difluoropropanenitriles makes them valuable precursors for the synthesis of various nitrogen-containing heterocycles.

One notable reaction is the synthesis of iminopyrimidones. researchgate.net The reaction of 3-amino-2,2-difluoropropanenitriles with isocyanates at elevated temperatures, followed by treatment with a base such as triethylamine (B128534) (Et₃N) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), affords the corresponding iminopyrimidones in good to excellent yields. researchgate.net The intermediate ureas can also be isolated. researchgate.net

Table 2: Synthesis of Iminopyrimidones from 3-Amino-2,2-difluoropropanenitriles researchgate.net

| R¹ | R² | Product | Yield (%) |

| H | Ph | 2-Imino-3-phenyl-5,5-difluoro-6-aminopyrimidin-4(3H)-one | 85 |

| Me | n-Bu | 2-Imino-3-butyl-5,5-difluoro-6-methylaminopyrimidin-4(3H)-one | 78 |

Furthermore, fluorinated 4-amino-5,6-dihydropyridin-2(1H)-ones have been synthesized from α,α-difluoronitriles and cyanoacetic acid in the presence of a coupling agent like EDC·HCl. researchgate.net The proposed mechanism involves the formation of an acylated intermediate which then undergoes a Thorpe-Ziegler type ring closure. researchgate.net

Wittig-Horner Reactions for the Synthesis of α-Fluoro-α,β-Unsaturated Nitriles

The Wittig-Horner (or Horner-Wadsworth-Emmons) reaction is a widely used method for the stereoselective synthesis of alkenes. organic-chemistry.org It involves the reaction of a phosphonate (B1237965) carbanion with an aldehyde or ketone. organic-chemistry.org This methodology has been successfully applied to the synthesis of α-fluoro-α,β-unsaturated nitriles.

The reaction of diethyl cyanofluoromethanephosphonate with various aldehydes and ketones, in the presence of a base, yields the corresponding α-fluoro-α,β-unsaturated nitriles as a mixture of Z and E isomers. researchgate.net A one-pot procedure has also been developed where the carbanion of diethyl 1-cyano-1-fluoromethanephosphonate is generated in situ from diethyl cyanomethanephosphonate and an N-fluorinating agent, which then reacts with carbonyl compounds. rsc.org

Table 3: Synthesis of α-Fluoro-α,β-unsaturated Nitriles via Wittig-Horner Reaction researchgate.net

| Aldehyde/Ketone | Product | Yield (%) | Z:E Ratio |

| Benzaldehyde | 2-Fluoro-3-phenylacrylonitrile | 58 | 1:1 |

| 4-Chlorobenzaldehyde | 2-Fluoro-3-(4-chlorophenyl)acrylonitrile | 55 | 1:1.2 |

| Cyclohexanone | 2-(Cyclohexylidene)-2-fluoroacetonitrile | 45 | - |

This reaction provides a valuable route to α-fluoro-α,β-unsaturated nitriles, which are important building blocks in medicinal and materials chemistry. arkat-usa.org

Mechanistic Investigations into this compound Reactivity

Understanding the underlying mechanisms of the reactions involving this compound is crucial for predicting its behavior and optimizing synthetic strategies. The presence of the two fluorine atoms and the nitrile group significantly influences the compound's reactivity.

The Influence of Fluorine Atoms on Compound Reactivity and Selectivity

The two fluorine atoms on the α-carbon of this compound exert a strong electron-withdrawing inductive effect. This has several important consequences for the molecule's reactivity:

Increased Electrophilicity: The electron-withdrawing nature of the fluorine atoms enhances the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack. openstax.org

Stabilization of Adjacent Carbanions: The fluorine atoms can stabilize an adjacent carbanion, which is a key factor in reactions like the Wittig-Horner synthesis of α-fluoro-α,β-unsaturated nitriles.

Alteration of Reaction Pathways: The presence of fluorine can alter reaction pathways compared to non-fluorinated analogs. For instance, in nucleophilic substitution reactions, the high electronegativity of fluorine can destabilize the transition state, potentially reducing reactivity. nih.gov However, it can also open up new reaction channels. nih.gov

Impact on Acidity: The acidity of protons on adjacent carbons can be influenced by the fluorine atoms. nih.gov

Steric Effects: The fluorine atoms, despite their small size, can exert steric hindrance, influencing the approach of reagents. nih.gov

Systematic studies on fluorinated tolanes have shown that the position of fluorine substituents plays a key role in their photophysical properties by influencing molecular packing and intermolecular interactions. mdpi.com While not directly related to reactivity, this highlights the profound and often position-dependent effects of fluorine substitution.

Participation of the Nitrile Group in Nucleophilic Addition Processes

The nitrile group is a key functional group that actively participates in a variety of nucleophilic addition reactions. openstax.org The carbon atom of the nitrile group is electrophilic due to the electronegativity of the nitrogen atom and the presence of the π-bonds. openstax.orgchemistrysteps.com

Nucleophilic attack on the nitrile carbon leads to the formation of an sp²-hybridized imine anion intermediate. openstax.orgucalgary.ca This intermediate can then be protonated or react further depending on the reaction conditions and the nature of the nucleophile.

Hydrolysis: Under acidic or basic conditions, nitriles can be hydrolyzed to amides and subsequently to carboxylic acids. openstax.org This proceeds through the nucleophilic addition of water or hydroxide (B78521) to the nitrile carbon. chemistrysteps.com

Reduction: Nitriles can be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄). openstax.orglibretexts.org This involves the nucleophilic addition of a hydride ion to the nitrile carbon. libretexts.org

Reaction with Organometallic Reagents: Grignard reagents and organolithium reagents add to the nitrile carbon to form an imine anion, which upon hydrolysis yields a ketone. libretexts.org

In certain contexts, the nitrile group can also act as a neighboring group, participating in intramolecular reactions. For example, in glycosylation reactions conducted in nitrile solvents, the nitrile can participate to form a 1,2-cis glycosyl oxazolinium intermediate, influencing the stereochemical outcome. nih.gov While this specific example does not involve this compound, it illustrates the potential for intramolecular participation of the nitrile group.

The combination of the activating effect of the gem-difluoro group and the inherent reactivity of the nitrile functionality makes this compound a subject of ongoing interest in synthetic and mechanistic chemistry.

Elucidation of Fluoride (B91410) Transfer Mechanisms in Relevant Reactions

The reactivity of organofluorine compounds is significantly influenced by the presence and position of fluorine atoms. In molecules like this compound, the geminal difluoro group (a carbon atom bonded to two fluorine atoms) at the α-position to the nitrile group dictates its chemical behavior. Understanding the mechanisms by which fluoride is transferred in reactions is crucial for predicting reaction outcomes and designing synthetic pathways. While specific studies on this compound are limited, plausible mechanisms can be elucidated from research on analogous gem-difluoro compounds.

Three primary strategies for forming carbon-fluorine (C-F) bonds are nucleophilic, electrophilic, and radical fluorination. The transfer of fluoride can occur through several distinct mechanistic pathways, often catalyzed by transition metals.

β-Fluoride Elimination: A common pathway for compounds with fluorine atoms on a carbon adjacent to a metalated center or a carbanion is β-fluoride elimination. In transition metal-catalyzed reactions, an intermediate with a metal-carbon bond can eliminate a fluoride ion to form a monofluoroalkene. For instance, palladium-catalyzed C-H functionalization of indole (B1671886) heterocycles with fluorinated diazoalkanes proceeds through a key β-fluoride elimination step to yield gem-difluoro olefins. This process highlights the lability of the β-fluoride and its tendency to be eliminated to form a more stable product.

Radical Addition and Fluoride Transfer: Visible-light-induced photoredox catalysis offers another route for functionalizing gem-difluoroalkenes, which are structurally related to this compound by the presence of the C(F)₂ group. One proposed mechanism involves the oxidation of the gem-difluoroalkene to a radical cation intermediate. This intermediate then undergoes nucleophilic addition of a fluoride ion, followed by intramolecular electron transfer to generate a benzyl radical, which can then react further. This type of radical-mediated fluoride transfer avoids the formation of anionic intermediates that are prone to elimination.

Nucleophilic Fluoroalkylation: This mechanism involves the transfer of a fluoroalkyl group to an electrophile. The high electronegativity of fluorine influences the stability and reactivity of the carbanionic intermediates involved. While direct nucleophilic displacement of a fluoride from a gem-difluoroalkane is challenging due to the strength of the C-F bond, reactions can be facilitated by activating the molecule. For example, the nitrile group in this compound is electron-withdrawing, which can influence the reactivity at the adjacent difluorinated carbon.

Advanced Spectroscopic Characterization of 2,2 Difluoropropanenitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of 2,2-Difluoropropanenitrile, providing detailed information about the carbon-hydrogen framework and, crucially, the fluorine substituents.

¹⁹F NMR spectroscopy serves as the most direct and definitive method for confirming the presence and substitution pattern of fluorine atoms within a molecule. For this compound, this technique is critical to verify the geminal (gem-difluoro) arrangement, where two fluorine atoms are attached to the same carbon atom.

In the ¹⁹F NMR spectrum, the two fluorine atoms in the CF₂ group of this compound are chemically equivalent. Consequently, they are expected to appear as a single resonance, a singlet. The chemical shift of this signal is highly characteristic of the gem-difluoroalkyl environment. Generally, the chemical shifts for CF₂ groups in similar structures appear in the range of -80 to -120 ppm relative to a standard like CFCl₃. This specific region helps distinguish them from other fluorinated motifs, such as a trifluoromethyl group (CF₃) or a single fluorine substituent. The absence of coupling in the proton-decoupled ¹⁹F spectrum confirms that both fluorine atoms are on a quaternary carbon, lacking adjacent protons to couple with.

| Fluorinated Group | Typical Chemical Shift Range (ppm) |

|---|---|

| -CF₃ | -50 to -80 |

| -CF₂- | -80 to -120 |

| >CF- | -120 to -250 |

While ¹⁹F NMR confirms the fluorine substitution, ¹H and ¹³C NMR provide a complete picture of the molecule's carbon and hydrogen framework.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to be relatively simple. It should feature a single resonance corresponding to the three equivalent protons of the methyl (CH₃) group. Due to coupling with the two adjacent fluorine atoms (³JHF coupling), this signal would theoretically appear as a triplet. The chemical shift for protons on a carbon adjacent to a difluorinated carbon is typically found in the range of 1.5-2.5 ppm.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides insight into the carbon backbone. Three distinct signals are anticipated for this compound:

Methyl Carbon (CH₃): This signal appears in the typical aliphatic region (10-40 ppm). careerendeavour.com

Quaternary Carbon (C2): The carbon atom bonded to the two fluorine atoms (C2) will exhibit a signal that is split into a triplet due to one-bond carbon-fluorine coupling (¹JCF). This coupling is typically large, in the range of 230-280 Hz. The chemical shift for this carbon is significantly shifted downfield due to the electronegativity of the fluorine atoms.

Nitrile Carbon (C1): The carbon of the nitrile group (C≡N) appears in a characteristic downfield region (110-125 ppm). It may also exhibit a smaller two-bond C-F coupling (²JCF).

| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constant (Hz) |

|---|---|---|---|

| ¹H (CH₃) | ~1.8 - 2.2 | Triplet | ³JHF: ~15-25 |

| ¹³C (CH₃) | ~20 - 30 | Quartet | ²JCF: ~20-30 |

| ¹³C (CF₂) | ~115 - 125 | Triplet | ¹JCF: ~240-270 |

| ¹³C (C≡N) | ~110 - 120 | Triplet | ²JCF: ~25-35 |

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is highly effective for identifying the key functional groups present in this compound, namely the nitrile (C≡N) and carbon-fluorine (C-F) bonds. These two techniques are complementary, as vibrations that are strong in IR may be weak in Raman, and vice versa. acs.org

The nitrile group possesses a characteristic stretching vibration that appears in a relatively uncongested region of the vibrational spectrum. acs.org

Infrared (IR) Spectroscopy: The C≡N triple bond stretch in nitriles gives rise to a sharp, medium-to-strong intensity absorption band. spectroscopyonline.com For this compound, this peak is observed near 2240 cm⁻¹. The position and intensity can be influenced by the electronic effects of neighboring substituents.

Raman Spectroscopy: The C≡N bond is also an efficient Raman scatterer, typically producing a strong and sharp band. acs.orgresearchgate.net The Raman active C≡N stretch generally falls between 2210 and 2270 cm⁻¹. acs.org Its presence in the Raman spectrum confirms the IR assignment and provides complementary structural evidence.

| Functional Group | Technique | Typical Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Aliphatic Nitrile (C≡N) | IR | ~2260 - 2240 | Medium, Sharp |

| Raman | ~2260 - 2240 | Strong, Sharp |

The carbon-fluorine bonds in this compound produce strong and characteristic absorptions in the fingerprint region of the IR spectrum.

Infrared (IR) Spectroscopy: C-F stretching vibrations are known to cause very intense absorptions due to the large change in dipole moment associated with the bond stretch. spectroscopyonline.com For compounds with a gem-difluoro group, multiple strong and often complex bands are expected in the 1300 cm⁻¹ to 1000 cm⁻¹ range. The specific pattern and frequencies of these bands serve as a fingerprint for the CF₂ group.

Raman Spectroscopy: While C-F stretches are exceptionally strong in the IR spectrum, they are often weak in the Raman spectrum. However, their observation can still provide confirmatory data for the presence of these bonds.

| Functional Group | Technique | Typical Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| gem-Difluoroalkane (C-F) | IR | 1300 - 1000 | Strong to Very Strong, Multiple Bands |

| Raman | 1300 - 1000 | Weak to Medium |

Mass Spectrometry for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) provides crucial information about the molecular weight and fragmentation pattern of a compound, further confirming its identity. For this compound, with a molecular weight of 91.06 g/mol , the molecular ion peak (M⁺) is expected at an m/z (mass-to-charge ratio) of 91.

The fragmentation pattern under electron impact (EI) ionization is characteristic of fluorinated aliphatic nitriles. acs.org Cleavage is favored at bonds adjacent to the stabilizing fluorine atoms. neu.edu.tr Common fragmentation pathways include:

Loss of a fluorine atom: A peak at m/z 72 ([M-F]⁺) resulting from the loss of a fluorine radical (19 u).

Loss of hydrogen fluoride (B91410): A peak at m/z 71 ([M-HF]⁺) from the elimination of HF (20 u). whitman.edu

Loss of a methyl group: A peak at m/z 76 ([M-CH₃]⁺) corresponding to the loss of a methyl radical (15 u).

Cleavage of the C-C bond: Fragmentation can lead to the formation of the [CF₂CN]⁺ ion at m/z 74.

| Ion | Formula | m/z | Identity |

|---|---|---|---|

| [M]⁺ | [C₃H₃F₂N]⁺ | 91 | Molecular Ion |

| [M-F]⁺ | [C₃H₃FN]⁺ | 72 | Loss of F |

| [M-HF]⁺ | [C₃H₂FN]⁺ | 71 | Loss of HF |

| [M-CH₃]⁺ | [C₂F₂N]⁺ | 76 | Loss of CH₃ |

| [CF₂CN]⁺ | [C₂F₂N]⁺ | 74 | C-C Bond Cleavage |

Electron Ionization Mass Spectrometry (EI-MS) for Molecular Weight and Fragmentation Patterns

Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for determining the molecular weight and elucidating the structure of organic compounds. In this method, molecules are bombarded with high-energy electrons, leading to the formation of a positively charged molecular ion (M⁺) and various fragment ions. The resulting mass spectrum plots the relative abundance of these ions against their mass-to-charge ratio (m/z).

For this compound (C₃H₃F₂N), the molecular ion peak is expected at an m/z corresponding to its molecular weight, approximately 91.06 g/mol . The high energy of electron ionization often leads to extensive fragmentation, which provides valuable structural information. acdlabs.com The fragmentation pattern is reproducible and depends on the stability of the resulting fragments. acdlabs.comwhitman.edu

The fragmentation of this compound is anticipated to proceed through several key pathways, dictated by the relative strengths of its chemical bonds and the stability of the resulting carbocations and radicals. The C-C bonds and C-F bonds are likely sites for cleavage. Common fragmentation patterns for alkyl nitriles and fluorinated compounds include the loss of small neutral molecules or radicals.

Key Fragmentation Pathways:

Loss of a Methyl Radical (•CH₃): Cleavage of the C-C bond can lead to the loss of a methyl group, resulting in a fragment ion [C₂F₂N]⁺.

Loss of a Fluorine Radical (•F): The loss of a fluorine atom would produce the [C₃H₃FN]⁺ fragment.

Loss of Hydrogen Cyanide (HCN): Rearrangement and elimination of HCN is a common fragmentation pathway for nitriles.

A representative table of potential fragments and their corresponding m/z values is provided below.

| Fragment Ion | Proposed Structure | m/z (Nominal Mass) | Notes |

| [C₃H₃F₂N]⁺ | [CH₃CF₂CN]⁺ | 91 | Molecular Ion (M⁺) |

| [C₂F₂N]⁺ | [CF₂CN]⁺ | 76 | Loss of •CH₃ (M-15) |

| [C₃H₃FN]⁺ | [CH₃CHFCNH]⁺ (rearranged) | 72 | Loss of •F (M-19) |

| [C₂H₃F₂]⁺ | [CH₃CF₂]⁺ | 64 | Loss of •CN (M-26) |

This table represents predicted fragmentation patterns based on chemical principles. Actual experimental data may vary.

High-Resolution Mass Spectrometry for Precise Mass Determination

While nominal mass spectrometry provides integer mass values, High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with extremely high accuracy, typically to four or more decimal places. savemyexams.com This precision allows for the unambiguous determination of a compound's elemental composition from its exact mass. rsc.orgspectralworks.com

The exact mass of a molecule is calculated using the masses of its most abundant isotopes (e.g., ¹²C, ¹H, ¹⁴N, ¹⁹F). For this compound (C₃H₃F₂N), the precise mass can be calculated and compared against a measured value to confirm its molecular formula. This capability is crucial for distinguishing between different compounds that may have the same nominal mass (isobars).

For example, a nominal mass of 91 could correspond to several different molecular formulas. HRMS provides the necessary resolution to differentiate them, as shown in the table below.

| Molecular Formula | Nominal Mass | Calculated Precise Mass |

| C₃H₃F₂N | 91 | 91.0233 |

| C₄H₅NO | 91 | 91.0371 |

| C₅H₉N | 91 | 91.0735 |

| C₃H₇N₃ | 91 | 91.0640 |

Precise masses are calculated using the most common isotopes: C (12.0000), H (1.0078), N (14.0031), O (15.9949), F (18.9984).

The ability of HRMS to provide an exact mass is an indispensable tool in chemical analysis, confirming the identity of newly synthesized compounds or identifying unknown substances in complex mixtures. spectralworks.comchromatographyonline.com

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing information about electronic transitions within a molecule. libretexts.orgmsu.edu The absorption of light excites electrons from a ground electronic state to a higher energy state.

The structure of this compound, CH₃CF₂CN, is dominated by sigma (σ) bonds, a nitrile (C≡N) group, and C-F bonds. It lacks extended conjugated π-systems, which are typically responsible for strong absorptions in the visible range. msu.edu

n → π* Transitions: The nitrile group possesses non-bonding electrons (n) on the nitrogen atom and pi (π) orbitals in the triple bond. This allows for a weak n → π* transition. upi.edu This type of absorption is characteristically of low molar absorptivity (ε < 100 M⁻¹cm⁻¹) and typically occurs in the UV region. upi.edu

σ → σ* Transitions: The excitation of electrons from σ bonding orbitals to σ* antibonding orbitals requires high energy and thus occurs at very short wavelengths (typically < 200 nm) in the far-UV region.

Consequently, this compound is expected to be colorless, with its primary absorption features occurring in the ultraviolet range. The UV-Vis spectrum would likely be characterized by a weak absorption band corresponding to the n → π* transition of the nitrile group.

| Transition Type | Involved Orbitals | Expected Wavelength Region | Expected Intensity |

| n → π | Non-bonding (N) to π (C≡N) | Ultraviolet (UV) | Weak |

| σ → σ | σ (C-C, C-H, C-F) to σ | Far-UV (<200 nm) | Strong |

Derivatization of this compound, for instance by introducing a chromophore such as an aromatic ring, would significantly alter its UV-Vis spectrum, leading to new absorption bands at longer wavelengths and with higher intensities.

Applications of 2,2 Difluoropropanenitrile in Advanced Chemical Research

Function as a Crucial Building Block in Complex Organic Synthesis

The strategic placement of fluorine atoms can profoundly influence the biological activity and material properties of organic molecules. The 2,2-difluoropropyl group, accessible from 2,2-difluoropropanenitrile, can serve as a unique building block for introducing fluorine into larger, more complex structures.

Precursor Role in the Synthesis of Pharmaceutical and Agrochemical Compounds

The introduction of fluorine into pharmaceuticals and agrochemicals is a well-established strategy to enhance properties such as metabolic stability, lipophilicity, and binding affinity. While specific examples detailing the direct use of this compound in the synthesis of commercialized drugs or pesticides are not readily found in the literature, its potential as a precursor is noteworthy. For instance, the nitrile group can be transformed into various other functional groups, such as amines or carboxylic acids, which are common in bioactive molecules. A patent has mentioned 2,2-difluoropropanimidamide, a potential derivative of this compound, in the context of developing melanocortin 4 receptor antagonists, suggesting a possible, albeit indirect, link to pharmaceutical research.

Construction of Diverse Fluorine-Containing Heterocyclic Systems (e.g., Pyridines, 1,3,5-Triazines, Tetrazoles)

Nitriles are well-known precursors for the synthesis of nitrogen-containing heterocycles. The electron-withdrawing nature of the adjacent difluoro groups in this compound can influence the reactivity of the nitrile group, potentially facilitating cyclization reactions.

Pyridines: The synthesis of pyridine (B92270) rings often involves the condensation of carbonyl compounds or cycloaddition reactions. While direct examples involving this compound are scarce, its derivatives could theoretically participate in such synthetic routes to produce novel fluorinated pyridines.

1,3,5-Triazines: The cyclotrimerization of nitriles is a common method for synthesizing symmetrical 1,3,5-triazines. The specific conditions and catalytic systems required for the trimerization of this compound to yield 2,4,6-tris(1,1-difluoroethyl)-1,3,5-triazine would be a subject for further investigation.

Tetrazoles: The [2+3] cycloaddition of nitriles with azides is a fundamental method for the synthesis of tetrazoles. The presence of the electron-withdrawing difluoromethyl group in this compound could potentially activate the nitrile group towards this reaction, facilitating the formation of 5-(1,1-difluoroethyl)tetrazole.

Formation of Unique Acyclic Fluoroalkylated Compounds

Beyond heterocyclic synthesis, this compound can serve as a precursor for acyclic compounds containing the 1,1-difluoroethyl moiety. The nitrile group can undergo a variety of transformations, including reduction to an amine or hydrolysis to a carboxylic acid, providing access to a range of fluoroalkylated building blocks for further synthetic elaboration.

Contributions to Materials Science and Engineering

The unique properties imparted by fluorine atoms, such as high thermal stability and specific electronic characteristics, make fluorinated compounds attractive for materials science applications.

Precursor for Specialty Chemicals and Materials with Tailored Functional Properties

While specific examples are not prevalent in the literature, the 1,1-difluoroethyl group that can be introduced using this compound could be incorporated into polymers or other materials to modify their properties. For example, the inclusion of fluorinated groups can enhance the thermal stability, chemical resistance, and hydrophobicity of polymers.

Integration into Electrolyte Solutions for Energy Storage Devices (e.g., Lithium-Ion Batteries)

Fluorinated compounds are of significant interest as components of electrolytes in lithium-ion batteries due to their high electrochemical stability. Nitriles have also been explored as co-solvents in electrolytes. Several patents mention this compound as a potential component in electrolyte formulations for lithium-ion secondary batteries. google.com The combination of the nitrile group and the difluorinated alkyl chain in this compound suggests it could contribute to a stable electrochemical window and potentially enhance the performance and safety of lithium-ion batteries, though detailed performance data from its specific use is not widely published.

Below is a hypothetical data table illustrating the kind of research findings that would be relevant to this section, based on general knowledge of similar compounds in battery applications.

| Electrolyte Additive | Concentration (wt%) | Ionic Conductivity (mS/cm) | Electrochemical Stability Window (V vs. Li/Li+) |

| This compound | 5 | Data not available | Data not available |

| 10 | Data not available | Data not available | |

| Standard Electrolyte | 0 | Data not available | Data not available |

Development of Advanced Functional Materials within Coordination Chemistry and Catalysis

The unique electronic properties of this compound, stemming from the gem-difluoro group and the nitrile functionality, position it as a molecule of interest for the development of advanced functional materials. Although specific research on this compound as a primary building block in coordination polymers or as a ligand in catalysis is nascent, its structural motifs suggest significant potential based on established principles in materials science.

The nitrile group is a well-established ligand in coordination chemistry, capable of coordinating to transition metals as a neutral, L-type ligand. wikipedia.org These nitrile complexes are often used as precursors in catalysis because the nitrile ligand can be labile, vacating a coordination site for substrate binding. wikipedia.org The incorporation of the electron-withdrawing difluoromethyl group adjacent to the nitrile in this compound is expected to modulate the electronic properties of the nitrile's nitrogen atom, potentially altering its coordination strength and the stability of the resulting metal complexes. This modulation could influence the activity and selectivity of catalytic systems where ligand lability is a key factor. For instance, in palladium-catalyzed copolymerization reactions, the nature of the ligand, including its electronic properties, plays a crucial role in the catalytic performance. nsf.govnih.gov

Furthermore, fluorinated polymers often exhibit unique properties such as high thermal stability and chemical resistance. researchgate.net While this compound itself is not a monomer for polymerization in the traditional sense, its functional groups could be incorporated into larger polymer structures. For example, controlled radical polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are used to create functional fluorinated copolymers with well-defined microstructures. researchgate.net Small molecules containing cyano groups are utilized in such processes, for instance, as part of the chain transfer agent. researchgate.net The properties of this compound could thus be imparted to polymeric materials through synthetic strategies that incorporate it as a functional unit.

Academic Investigations into Biological Activity and Biomolecular Interactions

The fields of medicinal chemistry and chemical biology are actively exploring the utility of small, fluorinated molecules due to the unique properties conferred by fluorine atoms. This compound serves as a model scaffold to investigate the interplay between a gem-difluoro group and a nitrile moiety in a biological context.

Modulation of Biological Pathways through Nitrile Group Interactions

The nitrile group is a versatile functional group in drug design, capable of participating in several key intermolecular interactions that can modulate the activity of biological targets. It is recognized as a bioisostere for carbonyl, hydroxyl, and carboxyl groups. The primary interactions involving the nitrile moiety in a protein binding pocket include:

Hydrogen Bonding: The nitrogen atom of the nitrile group possesses a lone pair of electrons and can act as a hydrogen bond acceptor. This allows it to form hydrogen bonds with hydrogen bond donors from protein backbones or amino acid side chains, such as those from arginine and lysine.

Hydrophobic Interactions: Despite its polarity, the linear shape of the nitrile group allows it to participate in hydrophobic interactions within the subpockets of protein binding sites.

Covalent Interactions: The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophilic residues in a protein's active site, such as the thiol group of cysteine or the hydroxyl group of serine, to form a reversible or irreversible covalent bond. This mechanism is exploited in the design of covalent inhibitors.

The incorporation of a nitrile group into a molecule can enhance binding affinity to its target, improve its pharmacokinetic profile, and even help overcome drug resistance.

Influence of Fluorine Atoms on Molecular Reactivity and Binding Affinity to Biological Targets

The substitution of hydrogen atoms with fluorine has become a powerful strategy in medicinal chemistry to optimize the properties of drug candidates. The gem-difluoro group in this compound imparts specific physicochemical characteristics that can profoundly influence its biological activity.

The high electronegativity of fluorine atoms creates a strong dipole moment in the C-F bond. In the case of the gem-difluoro group (CF2), the inductive electron-withdrawing effect is significant. This can lower the pKa of nearby acidic protons or raise the pKa of nearby basic groups, which can alter a molecule's ionization state at physiological pH and thereby affect its absorption and distribution. nih.gov

Furthermore, fluorine substitution can enhance metabolic stability. The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making it less susceptible to cleavage by metabolic enzymes like cytochrome P450. Placing fluorine atoms at a metabolically vulnerable position can block oxidation, thereby increasing the half-life of a compound in the body. mdpi.com

The introduction of fluorine can also improve binding affinity to biological targets. mdpi.com Fluorine can participate in favorable non-covalent interactions within a protein's binding pocket, including dipole-dipole interactions and even weak hydrogen bonds (with the fluorine acting as the acceptor). The replacement of hydrogen with fluorine can also alter the conformation of a molecule, sometimes locking it into a bioactive conformation that binds more tightly to its target. researchgate.net

Table 1: Physicochemical Effects of Fluorine Substitution

| Property | Effect of Fluorine Substitution | Rationale |

| Metabolic Stability | Generally increased | C-F bond is stronger than C-H bond, blocking oxidative metabolism. mdpi.com |

| Binding Affinity | Can be enhanced | Altered electronics, conformation, and participation in unique non-covalent interactions. mdpi.com |

| Acidity/Basicity (pKa) | Can be significantly altered | Strong inductive electron-withdrawing effect of fluorine atoms. nih.gov |

| Lipophilicity | Generally increased | Fluorine is more lipophilic than hydrogen, which can improve membrane permeation. |

Research on this compound Derivatives as Promising Research Leads (e.g., for Antimicrobial or Antitumor Investigations)

While specific derivatives of this compound have not been extensively reported as antimicrobial or antitumor agents, research into related structures containing the gem-difluoro motif highlights the potential of this chemical entity in drug discovery.

In the realm of antimicrobial research , the gem-difluoro group has been incorporated into various molecular scaffolds. For example, studies on gem-difluoroalkene β-lactams have shown that these compounds exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.govacs.org The activity of these compounds is attributed, in part, to the inhibition of β-lactamase enzymes. acs.org This demonstrates the utility of the gem-difluoroalkene moiety, a structure accessible from gem-difluorinated precursors, in the design of new antibiotics. nih.gov

In antitumor investigations , the strategic placement of gem-difluoro groups is being explored to create novel cancer therapeutics. For instance, a synthetic method has been developed for gem-difluorinated 2,3-dihydrobenzofurans, and these compounds have been evaluated for their potential antitumor potency. acs.org The rationale for incorporating fluorine into anticancer agents often relates to improving metabolic stability and enhancing target engagement. mdpi.com The development of fluorinated analogues of existing drugs is a common strategy to improve their therapeutic index.

The synthesis of various gem-difluorinated compounds for biological evaluation is an active area of research. nih.gov These studies provide a foundation for the future design and synthesis of derivatives of this compound as potential leads for new antimicrobial and antitumor drugs.

Table 2: Examples of Research on Biologically Active gem-Difluorinated Compounds

| Compound Class | Biological Investigation | Key Findings | Reference |

| gem-Difluoroalkene β-Lactams | Antibacterial Activity | Activity against E. coli, Bacillus subtilis, and MRSA; inhibition of β-lactamase. | nih.govacs.org |

| gem-Difluorinated 2,3-Dihydrobenzofurans | Antitumor Activity | A protocol for efficient synthesis was developed to evaluate potential antitumor potency. | acs.org |

| 5-(2,2-difluorovinyl)-2'-deoxyuridine | Antiviral and Antitumor | Active against herpes simplex virus type 1 and tumor cells transformed by the HSV-1 thymidine (B127349) kinase gene. | nih.gov |

Future Research Directions and Emerging Trends for 2,2 Difluoropropanenitrile

The landscape of chemical research is in a constant state of evolution, driven by the dual needs for innovation and sustainability. For a specialized compound such as 2,2-Difluoropropanenitrile, future research is

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2,2-Difluoropropanenitrile to improve yield and purity?

- Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters (temperature, solvent, catalyst) and characterization of intermediates via techniques like GC-MS or NMR. For fluorinated nitriles, fluorination agents such as DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor® are commonly used, but side reactions (e.g., over-fluorination) must be monitored . A fractional factorial design can identify critical parameters. For purity, recrystallization or column chromatography (e.g., silica gel with ethyl acetate/hexane) is recommended.

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- <sup>19</sup>F NMR : Critical for confirming fluorine substitution patterns. Chemical shifts for CF2 groups typically appear between -80 to -120 ppm .

- IR Spectroscopy : The nitrile (C≡N) stretch appears near 2240 cm<sup>-1</sup>, while C-F stretches range from 1000–1300 cm<sup>--1</sup> .

- Mass Spectrometry (EI-MS) : Look for molecular ion peaks at m/z 105 (C3H2F2N<sup>+</sup>) and fragmentation patterns consistent with fluoropropane derivatives.

Q. What safety protocols are essential when handling this compound in the lab?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use a fume hood for synthesis/purification .

- First Aid : In case of skin contact, wash immediately with soap/water. For inhalation, move to fresh air and seek medical attention.

- Waste Disposal : Neutralize with alkaline hydrolysis (e.g., NaOH/ethanol) before disposal to prevent release of toxic HF .

Advanced Research Questions

Q. How can computational chemistry (DFT, MD) predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify electron-deficient sites (e.g., nitrile carbon). Transition state analysis can explain regioselectivity in reactions with amines or Grignard reagents.

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., polar aprotic vs. protic) on reaction kinetics. Tools like Gaussian or ORCA are recommended .

- Validation : Compare computational results with experimental kinetic data (e.g., via Arrhenius plots).

Q. How should researchers resolve contradictions in reported toxicity data for this compound?

- Methodological Answer :

- Data Triangulation : Compare studies using different models (in vitro cell assays vs. in vivo rodent studies). Assess confounding variables (e.g., purity of test compound, solvent effects) .

- Mechanistic Studies : Use metabolomics to identify degradation products (e.g., fluorinated aldehydes) that may contribute to toxicity.

Q. What strategies enable selective functionalization of this compound in complex molecular architectures?

- Methodological Answer :

- Protection/Deprotection : Temporarily mask the nitrile group using TMS-Cl (trimethylsilyl chloride) to direct fluorination or alkylation to other sites.

- Cross-Coupling : Use Pd-catalyzed reactions (e.g., Suzuki-Miyaura) to attach aryl/heteroaryl groups without disrupting the CF2 moiety.

- Case Study : A 2024 study achieved 85% selectivity in synthesizing fluorinated β-amino nitriles via Cu(I)-catalyzed azide-alkyne cycloaddition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.